molecular formula C8H12N2O2 B12914804 5-Butyluracil CAS No. 5442-52-4

5-Butyluracil

Katalognummer: B12914804
CAS-Nummer: 5442-52-4
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: CFGDUDUEDQSSKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. The compound has a butyl group attached to the fifth position of the uracil ring. This modification can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with butyl halides in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Butyluracil can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

5-Butyluracil has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Butyluracil involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The butyl group can affect the molecule’s binding affinity and specificity, potentially leading to altered biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-Butyluracil is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other uracil derivatives. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

5442-52-4

Molekularformel

C8H12N2O2

Molekulargewicht

168.19 g/mol

IUPAC-Name

5-butyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-9-8(12)10-7(6)11/h5H,2-4H2,1H3,(H2,9,10,11,12)

InChI-Schlüssel

CFGDUDUEDQSSKF-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CNC(=O)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.